molecular formula C12H21N7O3 B12939947 Arginyl-Histidine CAS No. 155114-05-9

Arginyl-Histidine

Cat. No.: B12939947
CAS No.: 155114-05-9
M. Wt: 311.34 g/mol
InChI Key: BNODVYXZAAXSHW-IUCAKERBSA-N
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Description

Arginyl-Histidine is a dipeptide composed of the amino acids arginine and histidine. It is known for its antimicrobial properties and is found in certain fungi, such as the ergot fungus Verticillium kibiense

Preparation Methods

Synthetic Routes and Reaction Conditions

Arginyl-Histidine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Arginyl-Histidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .

Mechanism of Action

The antimicrobial activity of Arginyl-Histidine is primarily attributed to its cationic nature, which allows it to interact with negatively charged microbial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death . Additionally, the histidine residues can chelate metal ions, which enhances the compound’s stability and activity under various conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arginyl-Histidine is unique due to its combination of arginine and histidine residues, which confer both antimicrobial activity and metal-binding properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

155114-05-9

Molecular Formula

C12H21N7O3

Molecular Weight

311.34 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C12H21N7O3/c13-8(2-1-3-17-12(14)15)10(20)19-9(11(21)22)4-7-5-16-6-18-7/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9-/m0/s1

InChI Key

BNODVYXZAAXSHW-IUCAKERBSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

physical_description

Solid

Origin of Product

United States

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